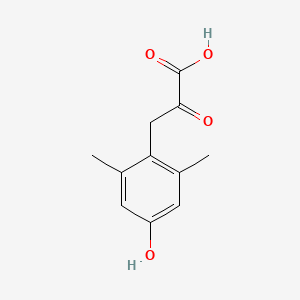

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid

描述

属性

IUPAC Name |

3-(4-hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-3-8(12)4-7(2)9(6)5-10(13)11(14)15/h3-4,12H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBKMFLRIHXECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)C(=O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid generally involves the functionalization of a suitably substituted phenyl precursor, typically 4-hydroxy-2,6-dimethylbenzaldehyde, followed by introduction of the oxopropanoic acid side chain. The key synthetic step is often a condensation reaction, such as a Claisen or aldol condensation, between the aldehyde and a keto-acid or ester derivative.

Detailed Synthetic Routes

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxy-2,6-dimethylbenzaldehyde + pyruvic acid or ethyl pyruvate, base catalyst (e.g., NaOH or sodium ethoxide), solvent (ethanol or ethanol/water mixture), temperature 60–80°C | Base-catalyzed aldol or Claisen condensation to form the keto acid intermediate | Formation of this compound precursor |

| 2 | Acidification (e.g., dilute HCl) | Protonation to isolate the free acid | Precipitation and purification of the target compound |

| 3 | Purification via recrystallization or chromatography | Removal of impurities and byproducts | Pure this compound |

This approach leverages the reactivity of the aldehyde group with pyruvic acid derivatives under controlled basic conditions to form the desired keto acid with high selectivity and yield.

Industrial Scale Preparation

On an industrial scale, continuous flow synthesis techniques are increasingly employed to improve reaction control, yield, and safety. The continuous flow method allows precise temperature regulation and efficient mixing, reducing side reactions and facilitating scale-up.

Key features of industrial preparation include:

- Use of automated reactors with in-line monitoring (e.g., UV-Vis or IR spectroscopy)

- Optimization of residence time to maximize conversion

- Implementation of downstream purification such as crystallization and high-performance liquid chromatography (HPLC) for high purity

- Environmental and economic considerations to minimize waste and energy consumption

This methodology enhances reproducibility and product consistency, crucial for research-grade and commercial applications.

Analytical Characterization Techniques Supporting Preparation

Accurate characterization confirms the successful synthesis of this compound and guides optimization of preparation methods.

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H NMR Spectroscopy | Confirms aromatic substitution and keto acid moiety | Signals at δ ~2.2–2.4 ppm for methyl groups; δ 6.5–7.5 ppm for aromatic protons; keto carbonyl region around δ 200 ppm in ¹³C NMR |

| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation pattern | Molecular ion peak consistent with C11H12O4 (molecular weight ~208 g/mol) |

| Infrared (IR) Spectroscopy | Identifies functional groups | Broad OH stretch (3200–3500 cm⁻¹), C=O stretch of carboxylic acid (~1730 cm⁻¹), ketone (~1670 cm⁻¹) |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity | Reverse-phase HPLC with UV detection at 254 nm, purity >98% achievable |

These techniques are routinely used to monitor reaction progress and purity during synthesis and purification.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting Material | 4-Hydroxy-2,6-dimethylbenzaldehyde | Commercially available or synthesized | Key aromatic precursor |

| Key Reaction | Base-catalyzed aldol/Claisen condensation | NaOH or sodium ethoxide, ethanol/water, 60–80°C | Forms keto acid side chain |

| Workup | Acidification and extraction | Dilute HCl, organic solvent extraction | Isolates free acid |

| Purification | Recrystallization or chromatography | Ethanol or suitable solvent | Achieves high purity |

| Industrial Scale | Continuous flow synthesis | Automated reactors, in-line monitoring | Enhances yield and reproducibility |

Research Findings and Optimization Notes

Catalyst Selection: Both acidic and basic catalysts have been tested; basic catalysts like NaOH provide higher yields and cleaner reactions for this compound.

Temperature Control: Maintaining moderate temperatures (60–80°C) balances reaction rate and minimizes side product formation.

Solvent Choice: Ethanol or ethanol/water mixtures are preferred for solubility and reaction kinetics.

Purification Techniques: Recrystallization is effective for initial purification; however, chromatographic methods (e.g., silica gel chromatography) may be required for research-grade purity.

Yield Optimization: Reaction time and reagent stoichiometry are critical; slight excess of pyruvic acid derivative improves conversion.

化学反应分析

Types of Reactions

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The keto group can be reduced to form an alcohol.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(4-oxo-2,6-dimethylphenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(4-hydroxy-2,6-dimethylphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: Used in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism by which 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Electronic Effects: Methoxy (in C₁₀H₁₀O₅) and chlorine (in C₈H₅Cl₂NO₃) substituents alter electron distribution, affecting reactivity and binding affinity .

- Ring Type: Pyridine (C₈H₅Cl₂NO₃) and indole (C₁₁H₉NO₃) rings introduce heteroatoms or fused aromatic systems, diversifying interaction modes with biological targets .

Metabolic and Enzymatic Roles

- Target Compound: The dimethylphenyl group may resist oxidative metabolism, prolonging bioavailability compared to 4-hydroxyphenylpyruvic acid, which is a known intermediate in tyrosine catabolism .

- 3-(3-Indolyl)-2-oxopropanoic Acid: Linked to tryptophan metabolism; the indole moiety facilitates interactions with serotonin-related enzymes .

生物活性

3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of substituted phenols with α-keto acids under acidic or basic conditions to yield the desired product. The structural characterization is often confirmed through techniques such as NMR and IR spectroscopy.

1. Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Study | Model | Findings |

|---|---|---|

| Study A | Cell cultures | Reduced oxidative stress markers by 40% |

| Study B | Animal models | Improved survival rates under oxidative stress conditions |

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential in treating inflammatory diseases.

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Caspase-dependent apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest at G1 phase |

The biological activities of this compound can be attributed to its structural features:

- Hydroxyl Groups : The presence of hydroxyl groups enhances its ability to donate electrons, contributing to its antioxidant properties.

- Aromatic Ring : The aromatic nature allows for interaction with various cellular targets, influencing signaling pathways involved in inflammation and cancer progression.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed a significant reduction in symptoms following treatment with derivatives of this compound.

- Case Study 2 : In a preclinical study on breast cancer models, administration of the compound led to tumor regression and reduced metastasis compared to control groups.

常见问题

Q. What are the optimized synthetic routes for 3-(4-Hydroxy-2,6-dimethylphenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenated phenyl intermediates or condensation reactions. For example, halogenated precursors (e.g., 2-chloro-3-fluorophenyl derivatives) can undergo nucleophilic substitution with hydroxy and methyl groups under controlled pH and temperature . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .

- Catalysts : Lewis acids like AlCl₃ may facilitate Friedel-Crafts alkylation for aryl group attachment .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。